molecular formula C12H9NO2 B6240800 1-[(E)-2-nitroethenyl]naphthalene CAS No. 37630-26-5

1-[(E)-2-nitroethenyl]naphthalene

Cat. No.: B6240800
CAS No.: 37630-26-5
M. Wt: 199.2
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Description

1-[(E)-2-nitroethenyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a nitroethenyl group

Mechanism of Action

Target of Action

It’s worth noting that naphthoquinones, a group to which this compound is related, have been studied extensively for their anticancer properties . They interact with various cellular targets, including DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death .

Mode of Action

These include the generation of reactive oxygen species, inhibition of DNA synthesis, and interference with cellular signaling pathways .

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various enzymes, leading to the formation of reactive intermediates . These intermediates can then interact with cellular macromolecules, disrupting normal cellular functions .

Pharmacokinetics

Naphthalene, a structurally similar compound, is known to be metabolized in the liver and lungs, with the metabolites being stable enough to circulate and impact other organs .

Result of Action

Naphthoquinones, which share structural similarities with this compound, are known to induce cell death in cancer cells . This is achieved through various mechanisms, including the generation of reactive oxygen species, inhibition of DNA synthesis, and interference with cellular signaling pathways .

Action Environment

The action of 1-[(E)-2-nitroethenyl]naphthalene can be influenced by various environmental factors. For instance, the presence of particulate matter can significantly increase the removal efficiency of naphthalene, a structurally similar compound, in bioretention facilities . This suggests that environmental factors such as the presence of particulate matter could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[(E)-2-nitroethenyl]naphthalene are not yet fully understood due to the limited research available. It is known that naphthalene and its derivatives, including this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple biochemical pathways .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can have various effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can have various effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can be involved in various metabolic pathways, including interactions with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can be transported and distributed within cells and tissues in various ways .

Subcellular Localization

The subcellular localization of this compound is currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(E)-2-nitroethenyl]naphthalene can be synthesized through a variety of methods. One common approach involves the nitration of naphthalene followed by a condensation reaction with an appropriate aldehyde. The reaction typically requires acidic conditions and a suitable solvent such as acetic acid or ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the nitroethenyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-nitroethenyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

1-[(E)-2-nitroethenyl]naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-nitronaphthalene: Similar structure but with the nitro group directly attached to the naphthalene ring.

    1-nitronaphthalene: Another similar compound with the nitro group in a different position on the naphthalene ring.

    1-naphthaldehyde: Contains an aldehyde group instead of a nitroethenyl group.

Uniqueness: 1-[(E)-2-nitroethenyl]naphthalene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.

Properties

CAS No.

37630-26-5

Molecular Formula

C12H9NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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